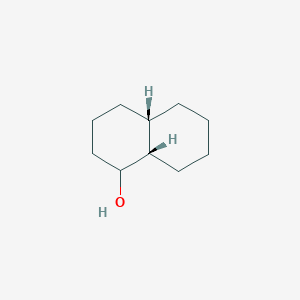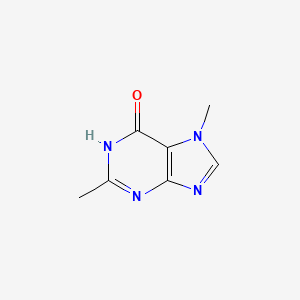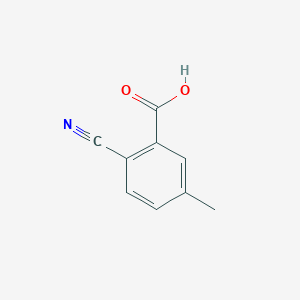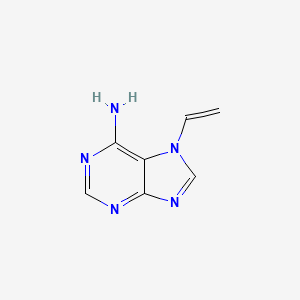
cis-Decahydro-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Decahydro-1-naphthol: is an organic compound with the molecular formula C10H18O . It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, resulting in a decahydro structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Decahydro-1-naphthol typically involves the hydrogenation of naphthalene. This process can be carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The hydrogenation reaction converts the aromatic rings of naphthalene into a decahydro structure, followed by hydroxylation to introduce the hydroxyl group at the 1-position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: cis-Decahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form decahydro-1-naphthylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of decahydro-1-naphthone.
Reduction: Formation of decahydro-1-naphthylamine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
cis-Decahydro-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a model compound for studying hydrogenation reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of cis-Decahydro-1-naphthol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the decahydro structure provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and enzymes.
Comparison with Similar Compounds
Decahydro-2-naphthol: Similar structure but with the hydroxyl group at the 2-position.
cis-Decahydronaphthalene: Lacks the hydroxyl group, making it less reactive.
1-Naphthol: Contains an aromatic ring, making it more reactive in electrophilic substitution reactions.
Uniqueness: cis-Decahydro-1-naphthol is unique due to its fully hydrogenated structure combined with a hydroxyl group at the 1-position. This combination imparts specific chemical properties, such as increased stability and the ability to participate in hydrogen bonding, making it valuable in various applications.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2/t8-,9-,10?/m0/s1 |
InChI Key |
NDZOISQLWLWLEW-XMCUXHSSSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CCCC2O |
Canonical SMILES |
C1CCC2C(C1)CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11920311.png)


![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)



![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)

![1,3-Diazaspiro[4.5]dec-1-en-4-one](/img/structure/B11920363.png)
![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B11920377.png)

